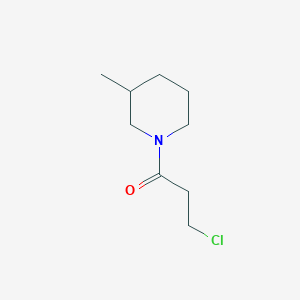

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one, also known as 3-Chloro-1-methylpiperidine or 3-Chloro-1-methylpiperidin-1-ol, is an organic compound with a molecular formula of C6H12ClNO. It is a colorless liquid with a boiling point of 135-136°C and a melting point of -50°C. It has a faint odor and is soluble in water, ethanol, and ether. 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one is used in a variety of applications, ranging from pharmaceuticals to agrochemicals to industrial applications.

Aplicaciones Científicas De Investigación

Catalytic Applications

- Ionic Liquid-Based Ru(II)–Phosphinite Compounds : Utilized in the synthesis of ionic liquid-based Ru(II)–phosphinite compounds, showing significant catalytic activity in the transfer hydrogenation of various ketones. This application demonstrates the compound's utility in catalysis with high conversion rates (Aydemir et al., 2014).

Synthesis of Complex Compounds

- Transition Metal Complexes : Involved in the synthesis of transition metal complexes containing nitrogen heterocyclic sulphur donor ligand. These complexes have been characterized using various spectroscopic techniques (Görgülü et al., 2009).

- Uracil Derivatives : Used in the synthesis and characterization of two uracil derivatives. These compounds have been studied for their interactions with DNA and show potential for biological applications (Yao et al., 2013).

Inhibitory and Antimicrobial Activities

- Src Kinase Inhibitory and Anticancer Activities : A series of derivatives synthesized from this compound were evaluated as Src kinase inhibitors and showed potential anticancer activity on human breast carcinoma cells (Sharma et al., 2010).

- Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activity against different bacterial and fungal organisms (Nasser et al., 2010).

Material Science and Polymer Synthesis

- Adhesive Polymers : Utilized in the synthesis of monomers for adhesive polymers. These polymers have shown potential for applications in dentistry and other fields requiring strong adhesives (Moszner et al., 2006).

Propiedades

IUPAC Name |

3-chloro-1-(3-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c1-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKRTQFQKRYNJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399390 |

Source

|

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

CAS RN |

349097-98-9 |

Source

|

| Record name | 3-Chloro-1-(3-methylpiperidin-1-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B1350921.png)

![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)